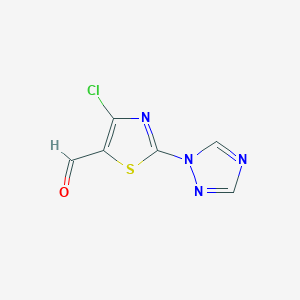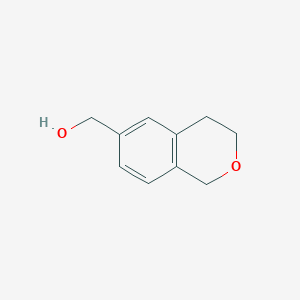
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a benzopyran ring system with a hydroxymethyl group attached to the sixth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 6-formyl-3,4-dihydro-2H-1-benzopyran using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol or ether.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-formyl-3,4-dihydro-2H-1-benzopyran or 6-carboxy-3,4-dihydro-2H-1-benzopyran.
Reduction: Formation of this compound or its corresponding ether.
Substitution: Formation of various substituted benzopyran derivatives.
科学的研究の応用
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzopyran ring system can also interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
6-Hydroxy-3,4-dihydro-2H-1-benzopyran: Contains a hydroxyl group at the sixth position instead of a hydroxymethyl group.
3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid: Contains a boronic acid group at the sixth position, which can be used in various chemical reactions.
Uniqueness
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential biological effects make it a valuable molecule in research and industry.
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
3,4-dihydro-1H-isochromen-6-ylmethanol |
InChI |
InChI=1S/C10H12O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,11H,3-4,6-7H2 |
InChIキー |
OXCBSLIMQWCMHP-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C1C=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


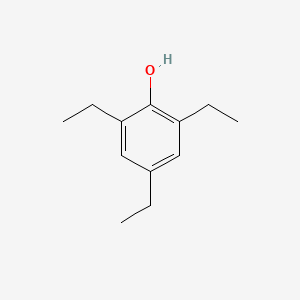

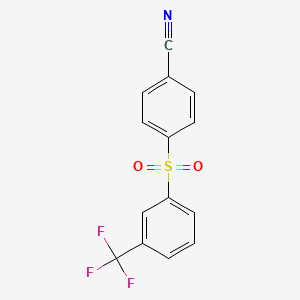
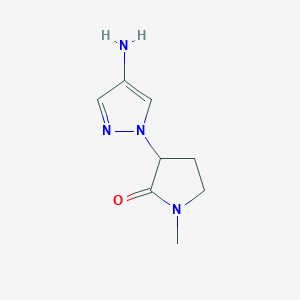
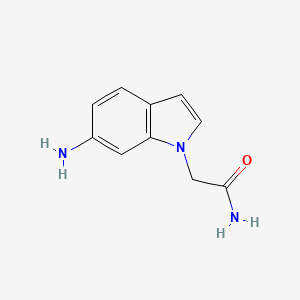
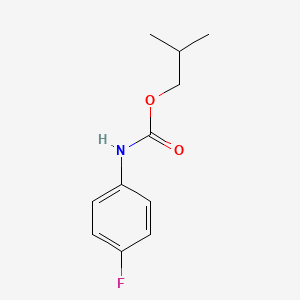
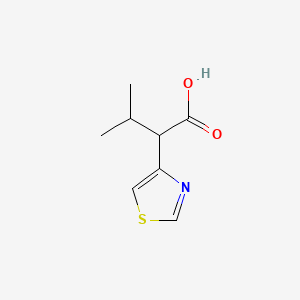

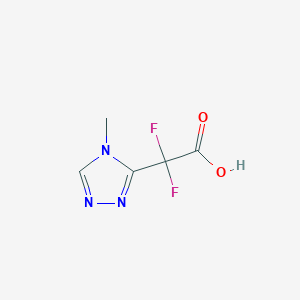
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)
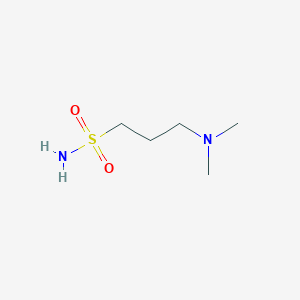
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
